2,3,5-Tribromo-4,6-dimethylpyridine
Overview
Description
2,3,5-Tribromo-4,6-dimethylpyridine is a halogenated pyridine derivative characterized by the presence of three bromine atoms and two methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Tribromo-4,6-dimethylpyridine can be synthesized through a multi-step process involving the bromination of 4,6-dimethylpyridine. The typical synthetic route includes:
Bromination: The initial step involves the bromination of 4,6-dimethylpyridine using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce bromine atoms at the 2, 3, and 5 positions of the pyridine ring.
Purification: The crude product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial-grade bromine and catalysts to achieve efficient bromination.
Continuous Purification: Employing continuous purification techniques such as distillation or large-scale chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like tetrahydrofuran or toluene.
Major Products
Substituted Pyridines: Products of nucleophilic substitution reactions.
Biaryl Compounds: Products of Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2,3,5-Tribromo-4,6-dimethylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-tribromo-4,6-dimethylpyridine involves its interaction with molecular targets through its bromine atoms and pyridine ring. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromopyridine: Another halogenated pyridine with bromine atoms at different positions.
2,3,5-Trichloro-4,6-dimethylpyridine: A chlorinated analogue with similar structural features.
Uniqueness
2,3,5-Tribromo-4,6-dimethylpyridine is unique due to the specific positioning of bromine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other halogenated pyridines. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.
Properties
IUPAC Name |
2,3,5-tribromo-4,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTZAZNRFRQFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291507 | |
Record name | 2,3,5-tribromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-58-6 | |
Record name | 2,3,5-Tribromo-4,6-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5006-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 76015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000736828 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-tribromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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